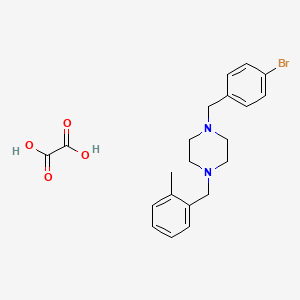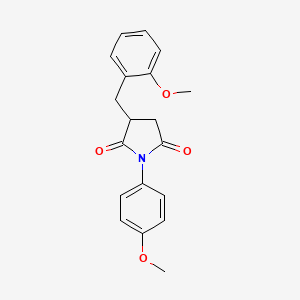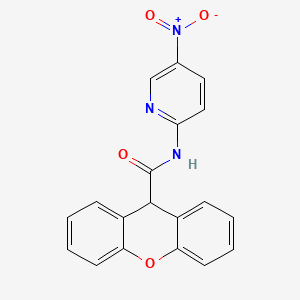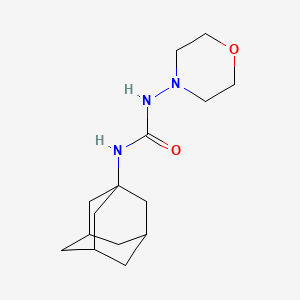
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems. The exact mechanism of action of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is still under investigation.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. It has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its potential use as a PET imaging agent, and its anxiolytic and antidepressant effects in animal models. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate. These include further investigation into its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of mood and anxiety disorders. Additionally, more research is needed to fully understand the potential toxicity and side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves the reaction of 4-bromobenzyl chloride and 2-methylbenzylamine in the presence of sodium carbonate. The resulting 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine is then treated with oxalic acid to obtain the oxalate salt form of the compound. This synthesis method has been reported in various research papers and has been found to be reliable and efficient.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor has been a target for the development of antidepressant and anxiolytic drugs. 1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has also been studied for its potential use as a PET imaging agent for the visualization of the serotonin 5-HT1A receptor in the brain.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-4-2-3-5-18(16)15-22-12-10-21(11-13-22)14-17-6-8-19(20)9-7-17;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLIOAGYYOKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4968810.png)
![4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4968813.png)

![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)


![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)


![methyl 4-{[(4-fluorophenyl)amino]methyl}benzoate](/img/structure/B4968884.png)
![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)